5-(2,5-dimethoxybenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-dimethoxybenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as DMMDA-2 and belongs to the family of phenethylamines, which are known for their psychoactive effects. However, the focus of
Wirkmechanismus
DMMDA-2 acts as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. DMMDA-2 also interacts with other receptors, including 5-HT2C and 5-HT1A, which are also involved in the regulation of mood and behavior. The exact mechanism of action of DMMDA-2 is not fully understood, and further research is needed to elucidate its effects on these receptors.
Biochemical and Physiological Effects:
DMMDA-2 has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, changes in brain activity, and alterations in behavior. Studies have shown that DMMDA-2 can induce a state of altered consciousness, which may be related to its effects on serotonin receptors. DMMDA-2 has also been found to have anti-inflammatory and antioxidant properties, which may have implications for its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
DMMDA-2 has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. However, its psychoactive effects may make it difficult to study in vivo, and its potential for abuse may limit its use in certain settings. Additionally, the synthesis of DMMDA-2 is complex and requires specialized equipment, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on DMMDA-2, including further studies on its mechanism of action, its potential therapeutic applications, and its effects on other neurotransmitter systems. Additionally, studies on the safety and toxicity of DMMDA-2 are needed to determine its potential for clinical use. Finally, the development of more efficient and scalable synthesis methods for DMMDA-2 may facilitate its use in future research.
In conclusion, DMMDA-2 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Studies have shown that DMMDA-2 has a high affinity for serotonin receptors and a unique mechanism of action, which makes it a promising candidate for further research. However, its psychoactive effects and complex synthesis may limit its use in certain settings. Further research is needed to elucidate its effects and potential for clinical use.
Synthesemethoden
DMMDA-2 can be synthesized using various methods, including the condensation of 2,5-dimethoxybenzaldehyde with 3-methyl-1-piperidinyl-2-thione in the presence of a suitable catalyst. The resulting product is then oxidized to obtain DMMDA-2. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with 3-methylthio-1-piperidone in the presence of a base, followed by oxidation to obtain DMMDA-2.
Wissenschaftliche Forschungsanwendungen
DMMDA-2 has been studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Studies have shown that DMMDA-2 has a high affinity for serotonin receptors, which are involved in the regulation of mood and behavior. DMMDA-2 has also been found to have a unique mechanism of action, which makes it a promising candidate for further research.
Eigenschaften
IUPAC Name |
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-5-4-8-20(11-12)18-19-17(21)16(24-18)10-13-9-14(22-2)6-7-15(13)23-3/h6-7,9-10,12H,4-5,8,11H2,1-3H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWNNXHGUUWDCK-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C2=NC(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.